1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-
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Overview
Description
1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole core with various substituents that enhance its chemical and biological activities.
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of hydrazine with carbonyl compounds to form the pyrazole ring . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amines.
Coupling Reactions: Azo coupling reactions are significant for introducing azo groups, which are crucial for the compound’s properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which then interact with biological molecules. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways depend on the specific biological context and the presence of other functional groups on the molecule .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-aminopyrazole and 3,5-dimethylpyrazole . Compared to these, 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
38658-94-5 |
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Molecular Formula |
C18H18N6O4S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)23(22-18(17)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,19,22) |
InChI Key |
AOHYRLBEHPBUOC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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